molecular formula C24H22N8O4 B11555007 4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol

Cat. No.: B11555007
M. Wt: 486.5 g/mol
InChI Key: XJOXGHJVPFSZGY-CVKSISIWSA-N
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Description

4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that features a triazine ring, a benzylamino group, and a nitrophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzylamino Group: This step involves the reaction of the triazine intermediate with benzylamine.

    Addition of the Nitrophenylamino Group: The nitrophenylamino group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the triazine derivative with the appropriate hydrazine and methoxyphenol under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol moiety.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxyphenol moiety.

    Reduction: Amino derivatives of the nitrophenyl group.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating certain diseases.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine ring and functional groups allow it to bind to specific sites, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZINE
  • 4-(BENZYLAMINO)-6-[(4-AMINOPHENYL)AMINO]-1,3,5-TRIAZINE

Uniqueness

The presence of the methoxyphenol moiety and the specific arrangement of functional groups make 4-[(E)-{2-[4-(BENZYLAMINO)-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL unique compared to its analogs

Properties

Molecular Formula

C24H22N8O4

Molecular Weight

486.5 g/mol

IUPAC Name

4-[(E)-[[4-(benzylamino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenol

InChI

InChI=1S/C24H22N8O4/c1-36-21-13-17(7-12-20(21)33)15-26-31-24-29-22(25-14-16-5-3-2-4-6-16)28-23(30-24)27-18-8-10-19(11-9-18)32(34)35/h2-13,15,33H,14H2,1H3,(H3,25,27,28,29,30,31)/b26-15+

InChI Key

XJOXGHJVPFSZGY-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4)O

Origin of Product

United States

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